6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is defined by its bicyclic framework, which consists of a benzene ring fused to a partially saturated piperidine ring. The compound’s molecular formula, $$ \text{C}9\text{H}{10}\text{BrCl}_2\text{N} $$, reflects substitutions at the 6- and 8-positions of the aromatic ring with bromine and chlorine atoms, respectively, while the hydrochloride salt introduces an additional chloride counterion.
The stereochemical configuration arises from the tetrahedral geometry of the saturated piperidine ring. Nuclear Magnetic Resonance (NMR) studies reveal distinct coupling patterns for the methylene protons adjacent to the nitrogen atom, indicating restricted rotation around the C–N bond due to partial double-bond character. X-ray crystallographic data further confirm that the piperidine ring adopts a chair conformation, with the bromine and chlorine substituents occupying equatorial positions to minimize steric strain.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (C–Br) | 1.89 Å |
| Bond Length (C–Cl) | 1.76 Å |
| Dihedral Angle (C6–C8) | 120.3° |
| Torsional Angle (N–C1) | 55.2° |
Properties
IUPAC Name |
6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-4-6-2-1-3-12-9(6)8(11)5-7;/h4-5,12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYGFXSOJZKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Cl)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258651-68-1 | |
| Record name | 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 2: Cyclization to 6-bromoquinoline-4(1H)-one
- Reactants: 3-(4-bromaniline) ethyl acrylate
- Solvent: Diphenyl ether
- Conditions: 200–220°C for 2 hours
- Workup: Cooling, precipitation with petroleum ether, washing with ethyl acetate
- Yield: 77–79.5% (50–52 g from 80 g crude acrylate)
Step 3: Chlorination to 6-bromo-4-chloroquinoline
- Reactants: 6-bromoquinoline-4(1H)-one, phosphorus trichloride (PCl3)
- Solvent: Toluene
- Conditions: Reflux for 2 hours
- Workup: Cooling, precipitation with ether, filtration, drying
- Yield: 91.5–92.6% (9.9–10 g from 10 g quinoline-4-one)
Step 4: Formation of 6-bromo-8-chloro derivative and tetrahydroquinoline ring
- This step is less explicitly described in the sources but involves chlorination at the 8-position and hydrogenation or ring reduction to form the tetrahydroquinoline core.
- Hydrochloride salt formation is typically achieved by treatment with hydrochloric acid or HCl gas.
Alternative Synthetic Approaches
Photochemical Chlorination: According to patent CN102942524A, chlorination of toluquinoline derivatives under tungsten-iodine lamp irradiation with phosphorus trichloride and chlorine gas at controlled temperatures yields trichloromethyl quinolines, which can be converted to formyl chlorides and further functionalized. This method shows high yields (up to 94%) and purities (~97%) for related quinoline derivatives.
Bromination of Quinoline Derivatives: Literature reports (e.g., from the 2018 study on bromination of 8-substituted quinolines) describe bromination using bromine in chloroform at room temperature, providing selective bromination at desired positions with high purity products. This method can be adapted for the preparation of 6-bromoquinoline intermediates.
Hydrogenation for Tetrahydroquinoline Formation: Reduction of quinoline derivatives to tetrahydroquinolines is commonly performed using catalytic hydrogenation with Raney nickel or other catalysts in alcohol solvents under hydrogen atmosphere.
Data Table: Summary of Key Preparation Steps and Yields
| Step | Reaction Description | Reactants & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 3-(4-bromaniline) ethyl acrylate | 4-bromaniline + ethyl propiolate, MeOH, 30–50°C | Not stated | Under inert atmosphere |
| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | Diphenyl ether, 200–220°C, 2 h | 77–79.5 | Cooling, precipitation with petroleum ether |
| 3 | Chlorination to 6-bromo-4-chloroquinoline | PCl3, toluene, reflux 2 h | 91.5–92.6 | Ether precipitation, drying |
| 4 | Chlorination at 8-position & ring reduction | Chlorination (e.g., PCl3/Cl2), hydrogenation | Variable | Followed by HCl salt formation |
Research Findings and Notes
- The method described in CN106432073B emphasizes an industrially feasible, high-yield, and environmentally friendly process with relatively low production costs.
- Photochemical chlorination methods (CN102942524A) provide high selectivity and yields for chlorinated quinoline intermediates.
- Bromination and chlorination steps require careful control of temperature and reaction time to avoid over-halogenation or degradation.
- Hydrogenation to the tetrahydroquinoline core is a critical step that must preserve halogen substituents.
- Purification typically involves solvent precipitation, filtration, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.
Reduction Reactions: Products include reduced tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key parameters of 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride and related compounds:
Key Observations:
- Substituent Effects: Halogen Position: The 6-bromo-8-chloro substitution in the target compound contrasts with analogs like 5-chloro-8-methoxy () and 7-chloro-8-methyl (), which alter electronic properties and binding affinities in drug discovery. Methoxy vs. Methyl: Methoxy groups (e.g., 6-bromo-8-methoxy in ) introduce polarity, whereas methyl groups (e.g., 6-bromo-8-methyl in ) enhance lipophilicity, impacting bioavailability .
- Molecular Weight and Solubility: The higher molecular weight of 6-bromo-8-chloro-1,2,3,4-tetrahydroquinoline·HCl (~283.82 g/mol) compared to 5-chloro-8-methoxy analogs (234.12 g/mol) suggests differences in solubility and formulation requirements .
Biological Activity
6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of bromine at the 6-position and chlorine at the 8-position enhances its reactivity and biological properties, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 244.54 g/mol. The structural features that contribute to its biological activity include:
- Bromine and Chlorine Substituents : These halogen atoms can influence the compound's reactivity and interaction with biological targets.
- Bicyclic Structure : The bicyclic nature of the compound allows for various conformational arrangements that can affect its binding affinity to biological molecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings related to its biological activity:
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate potent antimicrobial effects against various pathogens. For instance:
- Inhibition Zones : Compounds derived from quinoline structures have shown inhibition zones ranging from 22 mm to 25 mm against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumonia .
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Cell Viability Studies : Preliminary studies indicate that certain derivatives of tetrahydroquinolines can inhibit cancer cell proliferation without significant toxicity to normal cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance .
- Receptor Binding : Its structural similarity to natural alkaloids suggests potential interactions with various receptors in biological systems .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Lacks chlorine at the 8th position | Different reactivity profile |
| 8-Chloro-1,2,3,4-tetrahydroquinoline | Lacks bromine at the 6th position | Altered antimicrobial activity |
| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Contains a methoxy group | Changes solubility and interaction |
This table illustrates how variations in substitution can significantly influence both chemical reactivity and biological effects.
Case Studies
Several case studies have explored the synthesis and evaluation of derivatives based on the tetrahydroquinoline framework:
- Synthesis of Hybrid Derivatives : Research has focused on creating hybrid compounds incorporating the tetrahydroquinoline structure with other pharmacophores to enhance efficacy against specific targets .
- Evaluation of Antimicrobial Properties : A study demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves cyclization of halogenated precursors. For example, bromination and chlorination steps can be performed using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Solvent systems such as dichloromethane (DCM) or acetonitrile are preferred for their inertness and solubility properties. Recrystallization from DCM/hexane mixtures (2:1 ratio) is effective for purification, yielding >98% purity .
- Optimization : Reaction parameters (e.g., stoichiometry, temperature gradients) should be monitored via thin-layer chromatography (TLC). Automated reactors with precise temperature control (e.g., 40–60°C) improve reproducibility in multi-step syntheses .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 1.5–3.0 ppm) for the tetrahydroquinoline core. Bromine and chlorine substituents deshield adjacent protons, shifting signals downfield .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm substitution patterns.
Advanced Research Questions
Q. What are the mechanistic implications of halogen (Br/Cl) substituents on the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : Bromine’s higher electronegativity increases electron withdrawal, activating the aromatic ring for nucleophilic substitution. Chlorine at the 8-position sterically hinders para-substitution, directing reactions to the 6-bromo site.
- Catalytic Systems : Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the 6-bromo position (yields >85%), while Ullmann coupling for C–N bond formation requires CuI/1,10-phenanthroline at elevated temperatures (110°C) .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Case Study : Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from differences in membrane permeability or metabolic stability.
- Strategies :
- Use isotopic labeling (³H/¹⁴C) to track compound stability in cell lysates.
- Compare activity in cell-free (e.g., recombinant enzyme) and cell-based assays to identify off-target effects .
Q. What computational approaches are effective for predicting the compound’s binding modes to biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Halogen bonding between Br/Cl and backbone carbonyls improves binding affinity scores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Key residues (e.g., Lys123 in kinase targets) form salt bridges with the protonated amine of the tetrahydroquinoline core .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
